N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

Chiral resolution Enantioselective screening Medicinal chemistry

Select this racemic benzimidazole-benzamide hybrid for its unique α-branched chiral propyl linker, essential for studying stereochemistry-activity relationships. With a logP of 3.08 and TPSA of 76.24 Ų, it is ideal for kinase screening, ADME method development, and enantioselective profiling—differentiating it from classical anthelmintics. Available as a screening compound (28 mg) for rapid hit follow-up.

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
Cat. No. B11001800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide
Molecular FormulaC19H21N3O3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H21N3O3/c1-4-13(18-20-14-7-5-6-8-15(14)21-18)22-19(23)12-9-10-16(24-2)17(11-12)25-3/h5-11,13H,4H2,1-3H3,(H,20,21)(H,22,23)
InChIKeyFMRALKUOOFQFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 28 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide – Structural Identity and Compound Class of a Racemic Benzimidazole-Benzamide


N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide (C₁₉H₂₁N₃O₃, MW 339.39) is a synthetic benzimidazole-benzamide hybrid supplied as a racemic mixture . The compound belongs to the N-substituted benzimidazole carboxamide class, which has been extensively investigated for antiparasitic, anticancer, and kinase-modulatory activities [1]. Unlike the clinically established benzimidazole anthelmintics—albendazole, mebendazole, and fenbendazole—this compound replaces the C2-carbamate pharmacophore with a chiral α-propyl linker bearing a 3,4-dimethoxybenzamide moiety, creating a distinct topology with altered hydrogen-bonding capacity and lipophilicity [2]. It is commercially catalogued as a screening compound (ChemDiv ID Y044-0319) with a calculated logP of 3.08, logD of 3.07, and a topological polar surface area of 76.24 Ų .

Why N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide Cannot Be Replaced by a Generic Benzimidazole-Block or Clinical Anthelmintic Analog


N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide occupies a distinct structural niche among benzimidazole derivatives that precludes simple substitution by either clinical anthelmintics or close regioisomers. The compound carries a chiral α-branched propyl linker—absent in the achiral N-[3-(1H-benzimidazol-2-yl)propyl] regioisomer—which introduces stereochemical complexity as a racemic mixture . Critically, it lacks the carbamate group essential for tubulin binding in albendazole (IC₅₀ ≈ 0.21 µM against Haemonchus contortus L3 larval tubulin) and mebendazole, suggesting a divergent mechanism of action that cannot be inferred from anthelmintic-class data [1]. The measured lipophilicity (logP 3.08) is approximately 0.3 log units lower than its closest achiral regioisomer (logP 3.38) and over 1.3 log units below N1-substituted analogs (logP 4.41), impacting permeability, solubility, and protein-binding predictions . Generic 'benzimidazole derivative' substitutes would fail to preserve this specific property constellation.

Quantitative Differentiation Evidence for N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide vs. Closest Analogs


Stereochemical Differentiation: Chiral α-Propyl Linker vs. Achiral Regioisomer N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide possesses a stereogenic center at the α-carbon of the propyl linker (C* adjacent to the benzimidazole C2), supplied as a racemic mixture . In contrast, the closest regioisomer, N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide, features a linear propyl chain connecting the benzimidazole C2 to the amide nitrogen, generating an achiral molecule with no stereogenic centers . This structural difference necessarily produces distinct three-dimensional pharmacophore geometries and, upon enantiomeric resolution, could yield differential target engagement.

Chiral resolution Enantioselective screening Medicinal chemistry

Lipophilicity (logP) Differentiation: Reduced logP vs. N1-Substituted Benzimidazole Analogs

The measured logP of N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide is 3.08 , positioning it approximately 1.33 log units lower than the N1-(2-fluorophenyl)methyl-substituted analog (logP 4.41) . This difference is quantitatively meaningful: a ΔlogP of >1.0 typically translates to a ~10-fold difference in octanol-water partition coefficient, significantly affecting predicted membrane permeability, oral absorption, and CNS penetration profiles. In the context of central nervous system drug design, a logP between 2 and 4 with PSA of 76.24 Ų (below the 90 Ų CNS threshold) suggests moderate BBB permeability potential, whereas the N1-substituted analog's logP of 4.41 may increase nonspecific tissue binding.

Lipophilicity ADME prediction Blood-brain barrier permeability

Polar Surface Area and Hydrogen-Bond Donor Differentiation from Clinical Benzimidazole Anthelmintics

N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide has a topological polar surface area (TPSA) of 76.24 Ų and 2 hydrogen-bond donors . This differentiates it from the clinical anthelmintic albendazole, which carries a carbamate group yielding a TPSA reported between 67 and 92.3 Ų (methodology-dependent) [1], and from mebendazole (TPSA ≈ 79.79–84.08 Ų) [2]. Importantly, the absence of the carbamate NH in the target compound reduces hydrogen-bond donor count relative to the carbamate-bearing clinical agents, potentially improving passive membrane permeation while simultaneously ablating the tubulin-binding pharmacophore that defines anthelmintic activity. The 3,4-dimethoxy substitution pattern on the benzamide ring is known from QSAR studies on N-substituted benzimidazole carboxamides to confer distinct antioxidative capacity (dimethoxy derivative 34: IC₅₀ ≈ 5.68 mM in FRAP assay) compared to unsubstituted or trimethoxy analogs [3].

PSA comparison Oral bioavailability Drug-likeness

Regioisomeric logP Differentiation: α-Branched Linker vs. Linear Propyl Spacer

Comparison of calculated logP values reveals that N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide (logP 3.08) is approximately 0.30 log units less lipophilic than the linear propyl-spacer regioisomer N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide (logP 3.38) [1]. This ΔlogP of 0.30, while modest, is reproducible across computational methods and arises from the branching-induced reduction in solvent-accessible hydrophobic surface area. The α-branched topology also increases steric constraint around the amide bond, which may influence metabolic stability by hindering amide hydrolysis. The measured logSw of −3.37 provides a baseline for solubility-limited assay design.

Linker topology Lipophilic efficiency Solubility prediction

Recommended Research and Procurement Scenarios for N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide


Enantioselective Screening and Chiral Resolution Studies

The racemic α-branched propyl linker makes this compound a suitable substrate for chiral chromatographic method development and enantioselective biological profiling. Unlike the achiral regioisomer N-[3-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide, which lacks stereogenic centers, this compound requires chiral separation to assess enantiomer-specific activity. Procurement is recommended for laboratories equipped with chiral HPLC or SFC capabilities that seek to explore stereochemistry-activity relationships in benzimidazole carboxamide series.

Non-Carbamate Benzimidazole Screening for Tubulin-Independent Antiparasitic or Anticancer Mechanisms

Because the compound lacks the carbamate pharmacophore essential for tubulin binding in albendazole (IC₅₀ ≈ 0.21 µM for H. contortus tubulin) and mebendazole [1], it is a rational selection for phenotypic or target-based screens that aim to identify benzimidazole-scaffold hits operating through tubulin-independent mechanisms. The dimethoxybenzamide moiety is structurally related to derivatives showing HCT116 cytotoxicity (IC₅₀ ≈ 0.6 µM) in N-substituted benzimidazole carboxamide series [2], supporting its inclusion in anticancer screening decks as a non-covalent, non-carbamate chemotype.

ADME Property Benchmarking with Moderate Lipophilicity (logP 3.08)

With a logP of 3.08 and TPSA of 76.24 Ų , this compound sits near the optimal range for oral bioavailability according to Lipinski and CNS multiparameter optimization (MPO) guidelines. Its lipophilicity is 1.33 log units lower than N1-substituted benzimidazole analogs (logP 4.41) , reducing predicted nonspecific binding. It is therefore suitable as a reference compound in ADME assay development—particularly for equilibrium dialysis protein-binding studies and parallel artificial membrane permeability assays (PAMPA)—where moderate logP and defined PSA are required for method calibration.

Structure-Based Design of Kinase or ATP-Binding Protein Inhibitors

The benzimidazole core is a recognized purine isostere capable of occupying ATP-binding pockets, and the 3,4-dimethoxybenzamide moiety can function as a solvent-exposed or hinge-binding motif [2]. As a screening compound with defined stereochemistry (racemic), 2 hydrogen-bond donors, and 3 hydrogen-bond acceptors , this compound is appropriate for fragment-based or HTS campaigns targeting kinases, bromodomains, or other ATP-competitive enzymes where a benzimidazole hinge-binder with moderate lipophilicity is desired. Its commercially catalogued availability (ChemDiv Y044-0319) supports rapid hit follow-up.

Quote Request

Request a Quote for N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.